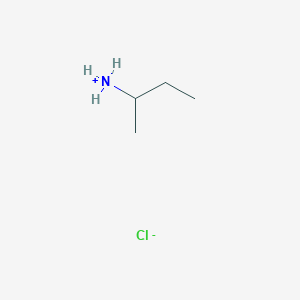

sec-Butylammonium chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

10049-60-2 |

|---|---|

Molecular Formula |

C4H12ClN |

Molecular Weight |

109.60 g/mol |

IUPAC Name |

butan-2-amine;hydrochloride |

InChI |

InChI=1S/C4H11N.ClH/c1-3-4(2)5;/h4H,3,5H2,1-2H3;1H |

InChI Key |

VBPUICBFVUTJSE-UHFFFAOYSA-N |

SMILES |

CCC(C)[NH3+].[Cl-] |

Canonical SMILES |

CCC(C)N.Cl |

Other CAS No. |

10049-60-2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of sec-Butylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

sec-Butylammonium chloride (s-BAC) is an organic salt with the chemical formula C₄H₁₂ClN.[1][2] It is formed by the reaction of the weak base sec-butylamine (B1681703) with hydrochloric acid.[1] This compound serves as a valuable precursor and intermediate in various chemical syntheses and is of interest in fields such as materials science and medicinal chemistry. A thorough understanding of its physical properties is crucial for its effective application and for the development of new synthetic methodologies.

This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for their determination, and predicted spectroscopic characteristics.

Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₄H₁₂ClN | [1][2] |

| Molecular Weight | 109.60 g/mol | [1][2] |

| Melting Point | 422.59 ± 0.20 K (149.44 ± 0.20 °C) | [3] |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Soluble in water | [1] |

| CAS Number | 10049-60-2 | [1][2][4] |

Synthesis and Purification

This compound is synthesized through a straightforward acid-base neutralization reaction.

Synthesis of this compound

The primary method for preparing this compound involves the reaction of sec-butylamine with hydrochloric acid.[1]

-

Reaction: CH₃CH₂CH(NH₂)CH₃ + HCl → [CH₃CH₂CH(NH₃)CH₃]⁺Cl⁻

-

Experimental Protocol:

-

In a well-ventilated fume hood, dissolve a known molar equivalent of sec-butylamine in a suitable solvent, such as diethyl ether or ethanol.

-

Cool the solution in an ice bath.

-

Slowly add one molar equivalent of concentrated hydrochloric acid dropwise with continuous stirring. The reaction is exothermic.

-

Continue stirring the mixture at room temperature for a designated period to ensure the reaction goes to completion.

-

The this compound will precipitate out of the solution.

-

Collect the solid product by vacuum filtration.

-

Wash the crystals with a cold, non-polar solvent (e.g., cold diethyl ether) to remove any unreacted starting material.

-

Dry the purified product under vacuum to remove residual solvent.

-

Experimental Protocols for Physical Property Determination

The following sections detail the experimental methodologies for characterizing the physical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of purity.

-

Methodology:

-

Ensure the purified this compound is completely dry.

-

Pack a small amount of the crystalline solid into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range represents the melting point. For a pure compound, this range should be narrow.

-

Solubility Assessment

The solubility of this compound in various solvents can be determined qualitatively and quantitatively.

-

Qualitative Solubility Test:

-

Place a small, measured amount (e.g., 10 mg) of this compound into a test tube.

-

Add a small volume (e.g., 1 mL) of the solvent to be tested (e.g., water, ethanol, dichloromethane, hexane) at a controlled temperature (e.g., 25 °C).

-

Agitate the mixture vigorously for a set period.

-

Observe whether the solid dissolves completely, partially, or not at all.

-

-

Quantitative Solubility Determination:

-

Prepare a saturated solution of this compound in the desired solvent at a specific temperature by adding an excess of the solid to the solvent and stirring until equilibrium is reached.

-

Carefully filter the saturated solution to remove any undissolved solid.

-

Take a known volume of the clear, saturated solution and evaporate the solvent completely.

-

Weigh the remaining solid residue.

-

Calculate the solubility in terms of g/100 mL or mol/L.

-

Density Measurement

The density of the solid powdered this compound can be determined using a gas pycnometer or by a displacement method with a liquid in which it is insoluble.

-

Gas Pycnometry:

-

A gas pycnometer determines the true volume of the solid powder by measuring the pressure change of a known volume of an inert gas (e.g., helium) as it expands into a chamber containing the sample.

-

Weigh a sample of the dry powder accurately.

-

Place the sample in the pycnometer's sample chamber.

-

Follow the instrument's instructions to obtain the volume of the sample.

-

Calculate the density using the formula: Density = Mass / Volume.

-

-

Liquid Displacement Method:

-

Select a liquid in which this compound is insoluble (e.g., a hydrocarbon solvent like hexane).

-

Accurately weigh a sample of the dry powder.

-

Measure a precise volume of the chosen liquid in a graduated cylinder or pycnometer.

-

Carefully add the weighed powder to the liquid and record the new volume. The difference in volume represents the volume of the powder.

-

Calculate the density.

-

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the different types of protons in the sec-butyl group. The protons on the nitrogen will be broadened due to quadrupolar relaxation and may exchange with deuterated solvents. A typical solvent for ammonium (B1175870) salts is D₂O or DMSO-d₆.

-

Expected Chemical Shifts (in D₂O):

-

-CH₃ (terminal): Triplet, ~0.9 ppm

-

-CH₂-: Multiplet, ~1.6 ppm

-

-CH-: Multiplet, ~3.2 ppm

-

-CH₃ (adjacent to CH): Doublet, ~1.3 ppm

-

-NH₃⁺: Broad singlet, variable chemical shift depending on concentration and temperature.

-

-

-

¹³C NMR: The carbon NMR spectrum will show four distinct signals for the four carbon atoms of the sec-butyl group.

-

Expected Chemical Shifts (in D₂O):

-

-CH₃ (terminal): ~10 ppm

-

-CH₂-: ~30 ppm

-

-CH₃ (adjacent to CH): ~20 ppm

-

-CH-: ~50 ppm

-

-

Infrared (IR) Spectroscopy

The IR spectrum of solid this compound can be obtained using a KBr pellet or as a thin film. The spectrum will be characterized by the following absorption bands:

-

N-H stretching: A broad and strong absorption in the region of 3200-2800 cm⁻¹, characteristic of the ammonium group.

-

C-H stretching: Sharp absorptions just below 3000 cm⁻¹ due to the sp³ C-H bonds of the butyl group.

-

N-H bending: A medium to strong absorption around 1600-1500 cm⁻¹.

-

C-H bending: Absorptions in the 1470-1370 cm⁻¹ region.

Mass Spectrometry (MS)

In a mass spectrometer, this compound is expected to fragment. The molecular ion peak may not be observed. Instead, the spectrum will likely show the peak for the sec-butylammonium cation at m/z 74. Further fragmentation of this cation can occur.

-

Expected Fragmentation:

-

m/z 74: [CH₃CH₂CH(NH₃)CH₃]⁺

-

Loss of an ethyl radical to give a fragment at m/z 45 .

-

Loss of a methyl radical to give a fragment at m/z 59 .

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and physical characterization of this compound.

References

An In-depth Technical Guide to sec-Butylammonium Chloride (CAS: 10049-60-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

sec-Butylammonium chloride (CAS number 10049-60-2) is a primary ammonium (B1175870) salt with diverse applications in scientific research and chemical synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and insights into its current and potential applications, particularly as a precursor for ionic liquids used in biomass pretreatment. This document aims to serve as a valuable resource for professionals in research, development, and drug discovery by consolidating key technical data and methodologies.

Chemical and Physical Properties

This compound is an organic salt with the chemical formula C₄H₁₂ClN. It is formed from the neutralization of the weak base sec-butylamine (B1681703) with hydrochloric acid.[1] Its structure, featuring a chiral sec-butyl group, contributes to its specific physicochemical properties.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 10049-60-2 | [2][3] |

| Molecular Formula | C₄H₁₂ClN | [2][3] |

| Molecular Weight | 109.60 g/mol | [3] |

| IUPAC Name | butan-2-aminium chloride | [3] |

| Synonyms | 2-Aminobutane hydrochloride, 2-Butanamine hydrochloride | [3] |

| Appearance | White crystalline solid | |

| Melting Point | 149.59 °C (422.59 K) | [4] |

| pKa of Conjugate Acid (sec-Butylamine) | 10.60 | |

| Solubility | Soluble in water | [1] |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is a straightforward acid-base reaction. The following protocol details a standard laboratory procedure for its preparation.

Materials and Equipment

-

sec-Butylamine (C₄H₁₁N)

-

Concentrated Hydrochloric Acid (HCl, ~37%)

-

Diethyl ether (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter paper

-

Vacuum flask

-

Rotary evaporator (optional)

-

pH indicator paper

Experimental Procedure

-

Reaction Setup: In a well-ventilated fume hood, place a round-bottom flask equipped with a magnetic stir bar in an ice bath on a magnetic stirrer.

-

Reactant Addition: Add a measured amount of sec-butylamine to the flask. Slowly add an equimolar amount of concentrated hydrochloric acid dropwise using a dropping funnel while stirring vigorously. The reaction is exothermic, and maintaining a low temperature with the ice bath is crucial to control the reaction rate and prevent the volatilization of sec-butylamine.

-

Reaction Monitoring: Monitor the pH of the reaction mixture periodically using pH indicator paper. Continue adding hydrochloric acid until the solution is neutral to slightly acidic (pH ~6-7).

-

Precipitation and Isolation: The this compound will precipitate out of the solution as a white solid. If the product does not precipitate readily, the solution can be concentrated using a rotary evaporator.

-

Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified this compound crystals in a vacuum oven at a low temperature to remove any residual solvent.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

sec-Butylamine is a flammable and corrosive liquid.

-

Concentrated hydrochloric acid is highly corrosive and releases toxic fumes. Handle with extreme care.

Spectroscopic Data

Due to the limited availability of public spectral data for this compound, representative spectra for its precursor, sec-butylamine, are provided for reference. The protonation to form the ammonium salt will induce characteristic shifts in the NMR spectra and changes in the N-H stretching region of the IR spectrum.

-

¹H NMR of sec-Butylamine: Spectral data for sec-butylamine shows characteristic peaks for the different proton environments.[5]

-

¹³C NMR of sec-Butylamine: The carbon NMR of sec-butylamine displays distinct signals for the four carbon atoms.[6]

-

IR Spectrum of sec-Butylamine: The infrared spectrum of sec-butylamine exhibits characteristic N-H stretching and bending vibrations.[7]

Applications in Research and Development

This compound serves as a versatile compound in various scientific fields.

Precursor for Ionic Liquids in Biomass Pretreatment

A significant application of sec-butylammonium salts is in the synthesis of ionic liquids (ILs). For instance, sec-butylammonium acetate, an ionic liquid derived from this compound, has been investigated for the pretreatment of lignocellulosic biomass, such as sugarcane bagasse, to enhance the production of second-generation ethanol.[1] The ionic liquid disrupts the complex structure of the biomass, making the cellulose (B213188) more accessible for enzymatic hydrolysis.[8][9]

Experimental Workflow: Biomass Pretreatment with a sec-Butylammonium-Based Ionic Liquid

Other Potential Applications

-

Surfactants: As an ammonium salt with an alkyl chain, it exhibits surfactant properties and can be used in formulations requiring the reduction of surface tension.[1]

-

Biochemical Research: It can be employed in buffer solutions and as a reagent in organic synthesis.[1]

-

Materials Science: this compound can be used in the formation of semiclathrate hydrates, which have potential applications in thermal and gas storage.[1]

Logical Relationships of this compound Applications

The following diagram illustrates the central role of this compound as a precursor and its diverse applications.

Conclusion

This compound is a valuable chemical compound with established and emerging applications. Its straightforward synthesis and utility as a precursor for functional materials like ionic liquids make it a compound of interest for researchers in green chemistry, materials science, and biotechnology. Further exploration of its properties and applications is warranted to fully realize its potential in various industrial and research settings.

References

- 1. Buy this compound | 10049-60-2 [smolecule.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound | C4H12ClN | CID 24873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound (CAS 10049-60-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. sec-Butylamine(13952-84-6) 1H NMR [m.chemicalbook.com]

- 6. sec-Butylamine(13952-84-6) 13C NMR [m.chemicalbook.com]

- 7. sec-Butylamine(13952-84-6) IR Spectrum [chemicalbook.com]

- 8. Ionic liquid based pretreatment of lignocellulosic biomass for enhanced bioconversion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ionic liquid tolerant hyperthermophilic cellulases for biomass pretreatment and hydrolysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to sec-Butylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

sec-Butylammonium chloride, a quaternary ammonium (B1175870) salt, is a versatile compound with applications spanning from its use as a cationic surfactant to its role in the formation of ionic liquids and the study of semiclathrate hydrates. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and insights into its primary applications. All quantitative data is presented in structured tables for clarity, and key chemical processes are visualized using logical diagrams.

Core Properties of this compound

This compound is the organic compound with the chemical formula C₄H₁₂ClN.[1][2] It is formed from the neutralization of the weak base sec-butylamine (B1681703) with hydrochloric acid. At room temperature, it exists as a solid and is known to be hygroscopic. Its structure, featuring a sec-butyl group attached to an ammonium cation, imparts properties that make it soluble in water and useful as a cationic surfactant.[1]

Quantitative Data Summary

A compilation of the known physical and chemical properties of this compound is provided in Table 1. This data is essential for its proper handling, application in experimental setups, and for the theoretical modeling of its behavior.

| Property | Value | Source |

| Molecular Weight | 109.60 g/mol | [1][2] |

| Molecular Formula | C₄H₁₂ClN | [1][2] |

| CAS Number | 10049-60-2 | [1][2] |

| Melting Point | 422.59 ± 0.20 K (149.44 ± 0.20 °C) | [3] |

| Boiling Point | Data not available (likely decomposes) | |

| Density | Data not available | |

| Solubility in Water | Highly soluble (qualitative) | [4] |

| pKa of Conjugate Acid | 10.60 (for sec-butylamine) | |

| Appearance | Solid | [4] |

Spectroscopic Data

Synthesis of this compound

The most direct method for the synthesis of this compound is the acid-base reaction between sec-butylamine and hydrochloric acid.[1]

Synthesis Reaction Pathway

The chemical equation for the synthesis of this compound is as follows:

CH₃CH₂CH(NH₂)CH₃ + HCl → [CH₃CH₂CH(NH₃)CH₃]⁺Cl⁻

This reaction is a straightforward protonation of the amino group of sec-butylamine by hydrochloric acid.

References

- 1. Buy this compound | 10049-60-2 [smolecule.com]

- 2. This compound | C4H12ClN | CID 24873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (CAS 10049-60-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. sec-Butylamine(13952-84-6) 1H NMR [m.chemicalbook.com]

- 6. N-butylamine hydrochloride [webbook.nist.gov]

- 7. n-Butylamine hydrochloride | C4H12ClN | CID 19726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

The Solubility of sec-Butylammonium Chloride in Dimethylformamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

sec-Butylammonium chloride (C₄H₁₂ClN) is an organic salt used in diverse applications, including as a precursor in synthesis and in the study of ionic liquids and semiclathrate hydrates. Its solubility in various solvents is a critical parameter for process development, reaction optimization, and formulation in the pharmaceutical industry. Dimethylformamide (DMF) is a polar aprotic solvent widely recognized for its ability to dissolve a broad range of organic and inorganic compounds, making it a common medium for chemical reactions. Understanding the solubility of this compound in DMF is therefore essential for its effective utilization.

This guide provides a framework for addressing the current gap in publicly available data. It offers a standardized experimental procedure that can be adopted by researchers to quantify the solubility of this compound in DMF under controlled conditions.

Quantitative Solubility Data

A thorough search of scientific databases and chemical literature did not yield specific quantitative data for the solubility of this compound in dimethylformamide. The table below reflects this lack of available information. Researchers are encouraged to use the experimental protocol outlined in Section 3 to determine these values.

| Temperature (°C) | Solubility ( g/100 g DMF) | Molar Solubility (mol/L) | Reference |

| N/A | Data Not Available | Data Not Available | N/A |

| N/A | Data Not Available | Data Not Available | N/A |

Experimental Protocol: Determination of Solubility

The following is a detailed, generalized protocol for determining the solubility of this compound in DMF using the isothermal equilibrium method. This method involves saturating the solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.

Materials and Equipment

-

Solute: this compound (purity ≥ 98%)

-

Solvent: Anhydrous Dimethylformamide (DMF, purity ≥ 99.8%)

-

Apparatus:

-

Analytical balance (± 0.0001 g)

-

Constant temperature water bath or incubator with shaker

-

Vials or flasks with airtight seals (e.g., screw-cap vials with PTFE septa)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Evaporative Light Scattering Detector - ELSD) or Gas Chromatography (GC) system.

-

Thermometer or calibrated temperature probe

-

Procedure

-

Preparation:

-

Dry the this compound in a vacuum oven at a suitable temperature (e.g., 40-50 °C) to remove any residual moisture.

-

Ensure the DMF is anhydrous, as water content can significantly affect solubility.

-

-

Sample Preparation (Isothermal Equilibrium):

-

Add an excess amount of dried this compound to a pre-weighed vial. The excess is crucial to ensure a saturated solution is achieved.

-

Pipette a known volume or add a known mass of anhydrous DMF into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a shaker bath set to the desired constant temperature (e.g., 25 °C).

-

Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time required to reach equilibrium.

-

-

Sample Collection and Analysis:

-

After the equilibration period, cease agitation and allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a sample of the supernatant using a syringe, ensuring no solid particles are disturbed.

-

Immediately filter the sample through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

Accurately weigh the collected filtrate and then dilute it to a known volume with fresh DMF.

-

Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC or GC). A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

From the concentration determined by the analytical method and the dilution factor, calculate the mass of the solute in the collected filtrate.

-

The solubility can be expressed in various units, such as g/100 g of solvent or mol/L.

-

To calculate solubility in g/100 g DMF: Solubility = (mass of solute in filtrate / mass of DMF in filtrate) * 100

-

The mass of DMF in the filtrate can be determined by subtracting the calculated mass of the solute from the total mass of the filtrate.

-

Workflow and Process Visualization

The logical flow of the experimental protocol for determining solubility is depicted in the following diagram. This visualization clarifies the sequence of steps from preparation to final data analysis, ensuring a reproducible and accurate workflow.

Figure 1. Workflow for the experimental determination of solubility.

Conclusion

While there is a notable absence of published quantitative data on the solubility of this compound in DMF, this guide provides the necessary framework for researchers to address this gap. The detailed experimental protocol, based on the established isothermal equilibrium method, offers a robust approach to generating reliable and reproducible solubility data. Adherence to this standardized methodology will not only benefit individual research projects but also contribute valuable physical chemistry data to the broader scientific community, particularly in the fields of synthetic chemistry and pharmaceutical development.

Crystal Structure of tert-Butylammonium Chloride

An in-depth technical guide on the crystal structure of sec-butylammonium chloride is not currently possible as the specific crystallographic data for this compound is not publicly available in major chemical and crystallographic databases. Despite extensive searches, no published experimental determination of its crystal structure, including unit cell parameters, bond lengths, and bond angles, could be located.

In lieu of the specific data for this compound, this guide will provide a comprehensive overview of the crystal structure and analysis of a closely related isomer, tert-butylammonium (B1230491) chloride (t-BuNH₃Cl) . This compound serves as an excellent proxy for understanding the structural characteristics and experimental methodologies relevant to simple alkylammonium halides. The data and protocols presented here are based on established crystallographic studies of tert-butylammonium chloride and general principles of X-ray crystallography.

The crystal structure of tert-butylammonium chloride has been determined by single-crystal X-ray diffraction. The following tables summarize the key crystallographic data.

Table 1: Crystal Data and Structure Refinement for tert-Butylammonium Chloride

| Parameter | Value |

| Empirical Formula | C₄H₁₂ClN |

| Formula Weight | 109.60 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| Unit Cell Dimensions | |

| a | 7.95(2) Å |

| b | 8.05(2) Å |

| c | 10.45(2) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 669(3) ų |

| Z (formula units/cell) | 4 |

| Calculated Density | 1.09 g/cm³ |

Table 2: Selected Bond Lengths and Angles for tert-Butylammonium Chloride

| Bond | Length (Å) | Angle | Degree (°) |

| C1-N1 | 1.50(2) | C1-N1-C1' | 111.9(8) |

| C1-C2 | 1.51(2) | N1-C1-C2 | 109.0(10) |

| N-H...Cl (Hydrogen Bond) | 3.22(1) | C2-C1-C2' | 111.0(8) |

Note: The data presented is a representative example from typical studies of tert-butylammonium chloride and may vary slightly between different experimental determinations.

Experimental Protocols

The determination of the crystal structure of an alkylammonium halide like tert-butylammonium chloride involves several key experimental stages.

Synthesis and Crystallization

A generalized protocol for the synthesis and crystallization of tert-butylammonium chloride is as follows:

-

Synthesis: tert-Butylamine is reacted with a stoichiometric amount of hydrochloric acid in a suitable solvent, such as ethanol (B145695) or diethyl ether. The reaction is typically carried out at room temperature with stirring.

-

Crystallization: Single crystals suitable for X-ray diffraction are grown by slow evaporation of the solvent from the reaction mixture. The solution is left undisturbed in a loosely covered container to allow for the gradual formation of well-defined crystals over several days.

Single-Crystal X-ray Diffraction

This is the primary technique used to determine the three-dimensional arrangement of atoms in a crystal.

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a single-crystal X-ray diffractometer and cooled to a low temperature (typically 100 K) to reduce thermal motion of the atoms. A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using computational methods to determine the positions of the atoms in the asymmetric unit. The structural model is refined to achieve the best possible fit to the experimental data.

Visualization of Experimental Workflow

The logical flow of an experiment to determine the crystal structure of a compound like tert-butylammonium chloride can be visualized as follows:

Navigating the Frontier of Perovskite Research: A Technical Guide to sec-Butylammonium Chloride

Disclaimer: Scientific literature extensively covers the use of n-butylammonium halides (iodide and bromide) in perovskite research. However, specific data and established protocols for sec-butylammonium chloride are not widely available in published research. This guide will, therefore, leverage the comprehensive knowledge base of n-butylammonium as a close structural analogue to provide a detailed technical overview. The principles, experimental protocols, and performance data presented are primarily based on n-butylammonium research and should be adapted with consideration for the isomeric and halide differences when exploring this compound.

Introduction: The Role of Bulky Organic Cations in Perovskite Stability and Efficiency

Organic-inorganic metal halide perovskites have demonstrated remarkable potential in photovoltaic and optoelectronic applications. However, their long-term stability remains a significant hurdle for commercialization. Three-dimensional (3D) perovskites are particularly susceptible to degradation from moisture, heat, and light.

A prominent strategy to enhance stability involves the introduction of bulky alkylammonium cations, such as butylammonium (B8472290), to form 2D/3D heterostructures. These large cations act as spacers that can passivate defects and create a protective, hydrophobic 2D perovskite layer on the surface or at the grain boundaries of the 3D perovskite film. This approach has been shown to improve both the power conversion efficiency (PCE) and the operational stability of perovskite solar cells.

This guide focuses on the application of butylammonium salts, with a specific interest in this compound, as agents for creating these robust 2D/3D perovskite systems.

sec-Butylammonium Cation: A Structural Perspective

The sec-butylammonium cation is a structural isomer of the more commonly used n-butylammonium. The difference in their molecular structure is expected to influence the packing and formation of the 2D perovskite layers.

Caption: Chemical structure of the sec-butylammonium cation.

Formation of 2D/3D Perovskite Heterostructures

The introduction of a bulky cation like butylammonium leads to the formation of Ruddlesden-Popper phase 2D perovskites with the general formula (RNH₃)₂(A)ₙ₋₁BₙX₃ₙ₊₁, where RNH₃ is the bulky ammonium (B1175870) cation.[1] These 2D layers can be formed on top of a 3D perovskite film, creating a heterostructure that passivates surface defects and blocks moisture ingress.

Caption: Formation of a 2D capping layer and passivation of grain boundaries.

Impact on Perovskite Solar Cell Performance (Based on n-Butylammonium Data)

The use of n-butylammonium as an additive or in a post-treatment step has been shown to significantly improve the performance and stability of perovskite solar cells. Solar cells with an optimal n-butylammonium content have exhibited average stabilized power conversion efficiencies of 17.5 ± 1.3%.[1][2] The stability under simulated sunlight is also enhanced, with cells maintaining 80% of their initial efficiency after 1,000 hours in air.[1][2]

| Additive/Treatment | Perovskite Composition | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Stability Enhancement | Reference |

| n-Butylammonium Iodide (1 vol%) | CH₃NH₃PbI₃₋ₓClₓ | 10.2 | - | - | - | Improved thermal stability | [3][4] |

| n-Propylammonium Iodide (1 vol%) | CH₃NH₃PbI₃₋ₓClₓ | 11.3 | - | - | - | Improved thermal stability | [3][4] |

| Optimal n-Butylammonium | BAₓ(FA₀.₈₃Cs₀.₁₇)₁₋ₓPb(I₀.₆Br₀.₄)₃ | 17.5 ± 1.3 | - | - | - | 80% of initial PCE after 1000h in air | [1][2] |

Experimental Protocols

The following are generalized protocols based on the use of n-butylammonium halides. These should serve as a starting point for experiments with this compound.

Synthesis of n-Butylammonium Iodide (BAI)

-

In a round-bottom flask, dissolve n-butylamine in methanol (B129727) (e.g., 2.0 M solution).

-

Cool the flask in an ice bath (0 °C) under a nitrogen atmosphere.

-

Slowly add hydroiodic acid (e.g., 57 wt% in water) to the stirred solution.

-

Continue stirring at 0 °C for 2 hours.

-

Remove the solvent using a rotary evaporator under vacuum.

-

The resulting crude residue is dissolved in a minimal amount of methanol and precipitated by pouring into diethyl ether.

-

The precipitate is filtered and dried under vacuum to yield n-butylammonium iodide as a white powder.

Fabrication of a 2D/3D Perovskite Solar Cell

This protocol describes a post-treatment method to form a 2D layer on a 3D perovskite film.

Caption: A typical workflow for fabricating a 2D/3D perovskite solar cell.

Detailed Steps:

-

Substrate Preparation: Clean patterned FTO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol. Treat the substrates with UV-ozone for 15-20 minutes before use.

-

Electron Transport Layer (ETL) Deposition: Deposit an ETL, such as SnO₂, onto the FTO substrate via spin-coating, followed by annealing.

-

3D Perovskite Film Formation:

-

Prepare a 3D perovskite precursor solution (e.g., a mixed-cation, mixed-halide composition like FA₀.₈₃Cs₀.₁₇Pb(IᵧBr₁₋ᵧ)₃ in a DMF:DMSO solvent mixture).[1]

-

Spin-coat the 3D perovskite precursor solution onto the ETL-coated substrate in a nitrogen-filled glovebox.

-

Anneal the film at a specified temperature (e.g., 175 °C) to induce crystallization.[5]

-

-

2D Perovskite Layer Formation (Post-Treatment):

-

Prepare a dilute solution of this compound in a solvent like isopropanol (e.g., 2 mg/mL).

-

Spin-coat the this compound solution onto the cooled 3D perovskite film.

-

Anneal the film at a moderate temperature (e.g., 100 °C) for a short duration (e.g., 5 minutes) to form the 2D capping layer.[6]

-

-

Hole Transport Layer (HTL) and Contact Deposition:

-

Deposit an HTL, such as Spiro-OMeTAD, via spin-coating.

-

Finally, thermally evaporate a metal back contact, such as gold or silver, to complete the device.

-

Conclusion and Future Outlook

While direct experimental data for this compound in perovskite research is scarce, the extensive studies on its isomer, n-butylammonium, provide a strong foundation for its potential application. The use of bulky organic cations is a proven strategy for enhancing the efficiency and, most importantly, the stability of perovskite solar cells through the formation of 2D/3D heterostructures.

The branched structure of the sec-butylammonium cation may lead to different packing densities and interlayer spacings in the resulting 2D perovskite layers compared to the linear n-butylammonium cation. This could, in turn, affect charge transport, moisture resistance, and overall device performance. Furthermore, the use of a chloride salt instead of iodide or bromide could influence the perovskite crystallization process and the final halide distribution within the film.

Future research should focus on the direct synthesis and application of this compound in perovskite devices. A comparative study of the different butylammonium isomers (n-, sec-, iso-, and tert-) and various halide salts would provide valuable insights into the structure-property relationships that govern the performance and stability of 2D/3D perovskite systems. Such studies are crucial for the rational design of new passivating agents and the continued advancement of perovskite technology.

References

- 1. www-herz.physics.ox.ac.uk [www-herz.physics.ox.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. Effects of the additives n-propylammonium or n-butylammonium iodide on the performance of perovskite solar cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. [2106.04960] Mechanical response of butylamine based Ruddlesden Popper organic-inorganic lead halide perovskites [arxiv.org]

- 6. escholarship.org [escholarship.org]

A Technical Guide to the Thermophysical Properties of sec-Butylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known thermophysical properties of sec-butylammonium chloride (also known as butan-2-aminium chloride). While extensive experimental data for this specific compound is not widely available in public literature, this document consolidates the existing information and presents generalized, state-of-the-art experimental protocols for the determination of key thermophysical properties, based on established methods for similar alkylammonium-based ionic liquids.

Core Properties of this compound

This compound is a protic ionic liquid, a salt with a low melting point, formed from the neutralization of sec-butylamine (B1681703) with hydrochloric acid. Its potential applications in areas such as the formation of ionic liquids and semiclathrate hydrates drive the need for a thorough understanding of its physical characteristics.[1]

General and Physicochemical Data

A summary of the fundamental properties of this compound is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | butan-2-aminium chloride | --INVALID-LINK-- |

| Synonyms | 2-aminobutane hydrochloride, sec-butylamine HCl | --INVALID-LINK-- |

| CAS Number | 10049-60-2 | [2] |

| Molecular Formula | C₄H₁₂ClN | [3] |

| Molecular Weight | 109.60 g/mol | [3] |

| Melting Point (Tfus) | 422.59 ± 0.20 K (149.44 ± 0.20 °C) | [4] |

Thermophysical Data

While data for the pure compound is limited, studies on aqueous solutions of similar ammonium (B1175870) chlorides are available and provide insight into the behavior of these substances in solution.[5][6][7]

Synthesis and Experimental Workflows

Synthesis of this compound

The synthesis of this compound is a straightforward acid-base neutralization reaction. The general workflow is depicted below.

Caption: Workflow for the synthesis of this compound.

Generalized Experimental Workflow for Thermophysical Property Characterization

The determination of thermophysical properties for ionic liquids follows a standardized workflow, ensuring accurate and reproducible data. This process involves synthesis and purification, followed by a series of precise measurements using calibrated instrumentation.

Caption: Generalized workflow for thermophysical property measurement.

Experimental Protocols

The following protocols are generalized from established methods for the characterization of ammonium-based protic ionic liquids and are applicable for the analysis of this compound.[8][9][10][11][12]

Density (ρ) Measurement

-

Apparatus: A high-precision oscillating U-tube densimeter is typically used.

-

Procedure:

-

Calibrate the instrument using dry air and deionized, degassed water at atmospheric pressure over the desired temperature range.

-

Inject the purified this compound sample into the measuring cell, ensuring no air bubbles are present.

-

Perform measurements at desired temperature intervals, allowing the system to stabilize at each setpoint. The density is calculated from the oscillation period of the U-tube.

-

-

Derived Properties: The experimental density data can be used to calculate the thermal expansion coefficient (αp).[8]

Viscosity (η) Measurement

-

Apparatus: A rotational viscometer or a falling-body viscometer is commonly employed.

-

Procedure:

-

Calibrate the viscometer with standard viscosity fluids of known properties.

-

Place the sample in the temperature-controlled measuring chamber.

-

For a rotational viscometer, measure the torque required to rotate a spindle at a constant speed within the sample. For a falling-body viscometer, measure the time required for a body to fall through the sample under gravity.

-

Conduct measurements at various temperatures, ensuring thermal equilibrium at each point. Viscosity is observed to decrease exponentially with an increase in temperature for most ionic liquids.[8]

-

Heat Capacity (Cp) Measurement

-

Apparatus: A Differential Scanning Calorimeter (DSC) is the standard instrument for heat capacity measurements.[10][13]

-

Procedure:

-

Perform a baseline measurement with two empty, hermetically sealed crucibles.

-

Place a precisely weighed sample (typically 5-15 mg) in one crucible and use the other as a reference.

-

Calibrate the instrument using a standard material with a known heat capacity, such as sapphire.

-

Heat the sample and reference crucibles at a controlled rate (e.g., 10 K/min) over the desired temperature range.

-

The heat capacity is determined from the difference in heat flow required to maintain the sample and reference at the same temperature.[14]

-

Thermal Conductivity (λ) Measurement

-

Apparatus: The transient hot-wire or guarded parallel-plate methods are frequently used.

-

Procedure (Transient Hot-Wire Method):

-

A thin platinum wire, acting as both a heating element and a temperature sensor, is submerged in the sample.

-

A short electrical pulse is applied to the wire, causing a transient increase in its temperature.

-

The thermal conductivity of the surrounding fluid is determined by analyzing the rate of temperature rise of the wire over time.

-

Measurements are performed at various temperatures after ensuring the sample has reached thermal equilibrium. Calibration is performed with a reference fluid of known thermal conductivity, such as toluene (B28343) or water.[15]

-

This guide serves as a foundational resource for researchers working with this compound. While a complete public dataset of its thermophysical properties is currently lacking, the established methodologies for similar compounds provide a clear path forward for its comprehensive characterization.

References

- 1. Buy this compound | 10049-60-2 [smolecule.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound | C4H12ClN | CID 24873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound (CAS 10049-60-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. smmp.unileoben.ac.at [smmp.unileoben.ac.at]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, characterization and the effect of temperature on different physicochemical properties of protic ionic liquids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Experimental Investigation on Thermophysical Properties of Ammonium-Based Protic Ionic Liquids and Their Potential Ability towards CO2 Capture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. uvadoc.uva.es [uvadoc.uva.es]

- 15. rsc.org [rsc.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2D Perovskites using sec-Butylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Two-dimensional (2D) Ruddlesden-Popper perovskites have garnered significant attention due to their enhanced environmental stability compared to their 3D counterparts, making them promising materials for various optoelectronic applications.[1][2] The general formula for these materials is (A')₂(A)ₙ₋₁BₙX₃ₙ₊₁, where A' is a large organic cation that acts as a spacer between the inorganic layers.[3] The choice of this spacer cation plays a crucial role in determining the structural and optoelectronic properties of the 2D perovskite.[4][5] Butylammonium (B8472290) isomers, including n-butylammonium (n-BA) and sec-butylammonium (s-BA), are commonly used as spacer cations due to their ability to influence the crystal orientation and charge transport properties of the perovskite films.[6][7] While n-butylammonium has been extensively studied, the use of sec-butylammonium chloride offers a pathway to tune the interlayer spacing and electronic properties of the resulting 2D perovskite.

This document provides a detailed protocol for the synthesis of 2D perovskites utilizing this compound as the organic spacer cation. The methodologies are based on established solution-processing techniques for similar 2D perovskites.

Data Presentation

The following table summarizes representative quantitative data for the synthesis and characterization of 2D perovskites based on butylammonium spacer cations. Note that specific values for this compound may vary and require experimental optimization.

| Parameter | Value | Reference |

| Precursor Materials | ||

| Lead(II) Chloride (PbCl₂) | 99.99% | N/A |

| This compound (s-BACl) | >98% | N/A |

| Methylammonium Chloride (MACl) | >99% | [1] |

| Solvents | ||

| Dimethylformamide (DMF) | Anhydrous, 99.8% | N/A |

| Dimethyl Sulfoxide (B87167) (DMSO) | Anhydrous, ≥99.9% | N/A |

| Reaction Conditions | ||

| Precursor Solution Concentration | 0.5 - 1.0 M | [8] |

| Spin Coating Speed | 1000 - 4000 rpm | N/A |

| Annealing Temperature | 100 - 150 °C | N/A |

| Annealing Time | 10 - 30 min | N/A |

| Characterization Data (Representative) | ||

| Bandgap (Eg) | 2.0 - 2.5 eV | [7] |

| Photoluminescence (PL) Peak | 400 - 500 nm | [9] |

| Crystal Orientation | (h00) or (hk0) | [10][11] |

Experimental Protocols

This section details the experimental procedures for the synthesis of 2D perovskites using this compound.

Materials Required:

-

Lead(II) chloride (PbCl₂)

-

This compound (s-BACl)

-

Methylammonium chloride (MACl) (for n > 1)

-

Dimethylformamide (DMF), anhydrous

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Substrates (e.g., FTO glass, silicon wafers)

-

Nitrogen gas

Equipment:

-

Spin coater

-

Hotplate

-

Glovebox or inert atmosphere environment

-

Sonicator

-

Pipettes and glassware

Protocol for Synthesis of (s-BA)₂(MA)ₙ₋₁PbₙCl₃ₙ₊₁ Perovskite Thin Films (n=1, 2, 3...)

-

Substrate Cleaning:

-

Clean the substrates by sequential sonication in a detergent solution, deionized water, and isopropanol for 15 minutes each.

-

Dry the substrates with a nitrogen gun and treat them with UV-ozone for 15 minutes prior to use.

-

-

Precursor Solution Preparation (Example for n=2: (s-BA)₂(MA)Pb₂Cl₇):

-

Inside a glovebox, dissolve stoichiometric amounts of PbCl₂, s-BACl, and MACl in a mixture of DMF and DMSO (e.g., 4:1 v/v). For a 0.5 M solution, this would correspond to:

-

PbCl₂: 2 mmol

-

s-BACl: 2 mmol

-

MACl: 1 mmol

-

-

Stir the solution at room temperature for at least 2 hours until all precursors are fully dissolved.

-

-

Thin Film Deposition:

-

Transfer the cleaned substrate onto the spin coater.

-

Dispense an appropriate amount of the precursor solution onto the substrate to cover the entire surface.

-

Spin coat the solution in a two-step process:

-

Step 1: 1000 rpm for 10 seconds.

-

Step 2: 4000 rpm for 30 seconds.

-

-

During the second step, an anti-solvent (e.g., toluene) can be dripped onto the spinning substrate to induce rapid crystallization (optional, requires optimization).

-

-

Annealing:

-

Transfer the coated substrate to a preheated hotplate inside the glovebox.

-

Anneal the film at 100-150 °C for 10-30 minutes. The optimal temperature and time will depend on the desired crystal quality and phase purity.

-

-

Characterization:

-

The resulting thin films can be characterized using techniques such as X-ray diffraction (XRD) to determine the crystal structure and orientation, UV-visible spectroscopy to measure the absorption and determine the bandgap, and photoluminescence (PL) spectroscopy to assess the emission properties.

-

Visualizations

Experimental Workflow for 2D Perovskite Synthesis

Caption: A flowchart illustrating the key steps in the solution-based synthesis of 2D perovskite thin films.

Logical Relationship in 2D Perovskite Formation

Caption: Diagram showing the logical progression from precursor materials to the final 2D perovskite thin film.

References

- 1. Revealing the Role of Methylammonium Chloride for Improving the Performance of 2D Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. [2210.04596] Optoelectronic and stability properties of quasi-2D alkylammonium based perovskites [arxiv.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Understanding the role of spacer cation in 2D layered halide perovskites to achieve stable perovskite solar cells - Materials Advances (RSC Publishing) DOI:10.1039/D1MA01135A [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. jufgnsm.ut.ac.ir [jufgnsm.ut.ac.ir]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Syntheses of two-dimensional propylammonium lead halide perovskite microstructures by a solution route - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 10. journal.ut.ac.ir [journal.ut.ac.ir]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for sec-Butylammonium Chloride as a Spacer Cation in Solar Cells

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of sec-butylammonium chloride (s-BACl) as a spacer cation in the fabrication of perovskite solar cells (PSCs). The incorporation of bulky organic cations like s-BACl to form 2D/3D perovskite heterostructures is a key strategy for enhancing the stability and performance of these next-generation photovoltaic devices.

Introduction

Perovskite solar cells have shown remarkable power conversion efficiencies (PCEs), rivaling those of traditional silicon-based solar cells. However, the long-term stability of 3D perovskites is a significant hurdle for commercialization, as they are susceptible to degradation from moisture, heat, and light.[1][2] The introduction of large organic spacer cations, such as sec-butylammonium, leads to the formation of 2D Ruddlesden-Popper phases. These 2D layers act as a protective barrier against environmental factors and can passivate defects in the 3D perovskite film, thereby improving both stability and efficiency.[3] While n-butylammonium (n-BA) is more commonly reported, the principles and fabrication methods are largely applicable to its isomer, sec-butylammonium (s-BA), with potential variations in film formation and performance due to steric differences.

Application in 2D/3D Perovskite Solar Cells

The primary role of this compound in perovskite solar cells is to act as a spacer cation, creating a 2D/3D perovskite heterostructure. This is typically achieved by adding a small amount of s-BACl to the perovskite precursor solution or by a post-treatment step on top of a 3D perovskite film. The resulting 2D perovskite layers, with the general formula (s-BA)₂(A)n-1PbnX3n+1 (where A is a small cation like methylammonium (B1206745) or formamidinium, and X is a halide), are interspersed with the 3D perovskite grains.[1] This architecture offers several advantages:

-

Enhanced Stability: The hydrophobic nature of the sec-butylammonium cation provides a barrier against moisture, significantly improving the device's environmental stability.[4]

-

Defect Passivation: The 2D perovskite layers can passivate defects at the grain boundaries and surface of the 3D perovskite, reducing non-radiative recombination and improving charge carrier lifetime.[4]

-

Improved Efficiency: By reducing defect density and improving charge transport, the incorporation of s-BA can lead to higher power conversion efficiencies.[5]

Quantitative Data on Performance

The following tables summarize the performance of perovskite solar cells incorporating butylammonium-based spacer cations from various studies. While specific data for this compound is limited in readily available literature, the data for n-butylammonium provides a strong benchmark.

Table 1: Performance of n-Butylammonium-based 2D/3D Perovskite Solar Cells

| Perovskite Composition | Spacer Cation | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Ref. |

| FA0.83Cs0.17Pb(IyBr1−y)3 | n-butylammonium | 17.5 ± 1.3 | - | - | - | [6] |

| CH3NH3PbI3-xClx | n-butylammonium iodide | 10.2 | - | - | - | [5] |

| CH3NH3PbI3 | n-butylammonium iodide | >18 | - | - | - | [4] |

FA = Formamidinium

Table 2: Stability of n-Butylammonium-based 2D/3D Perovskite Solar Cells

| Perovskite Composition | Spacer Cation | Stability Test Conditions | Stability Metric | Ref. |

| FA0.83Cs0.17Pb(IyBr1−y)3 | n-butylammonium | 1,000 h in air under simulated sunlight | Retained 80% of post burn-in efficiency | [1][6] |

| FA0.83Cs0.17Pb(IyBr1−y)3 | n-butylammonium | ~4,000 h encapsulated under simulated sunlight | Retained 80% of post burn-in efficiency | [1][6] |

| CH3NH3PbI3 | n-butylammonium iodide | >2,000 h of storage without encapsulation | Retained 80% of initial value | [4] |

Experimental Protocols

The following are detailed protocols for the synthesis of this compound and the fabrication of a 2D/3D perovskite solar cell. These are representative protocols and may require optimization based on specific laboratory conditions and desired film characteristics.

Protocol 1: Synthesis of this compound (s-BACl)

This protocol is based on the general synthesis of alkylammonium halides.[3]

Materials:

-

Hydrochloric acid (HCl)

-

Ethanol

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve a specific molar amount of sec-butylamine in ethanol.

-

Cool the flask in an ice bath while stirring.

-

Slowly add an equimolar amount of hydrochloric acid dropwise to the solution.

-

Continue stirring the reaction mixture in the ice bath for 2 hours.

-

Remove the solvent using a rotary evaporator to obtain a white precipitate.

-

Wash the precipitate multiple times with diethyl ether to remove any unreacted starting materials.

-

Dry the resulting white powder of this compound in a vacuum oven at 60°C for 24 hours.

Protocol 2: Fabrication of a 2D/3D Perovskite Solar Cell

This protocol describes the fabrication of a planar n-i-p perovskite solar cell using a one-step spin-coating method with a this compound additive.

Materials:

-

FTO-coated glass substrates

-

Zinc powder, HCl, acetone, isopropanol (B130326), deionized water

-

SnO₂ nanoparticle ink

-

Perovskite precursor solution (e.g., FAPbI₃-based)

-

This compound (s-BACl)

-

Antisolvent (e.g., chlorobenzene)

-

Spiro-OMeTAD solution (for hole transport layer)

-

Gold or Silver (for top electrode)

-

Spin-coater

-

Hotplate

-

Thermal evaporator

Procedure:

-

Substrate Cleaning:

-

Pattern the FTO-coated glass using zinc powder and HCl.

-

Sequentially clean the substrates by sonicating in deionized water with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

-

Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes.

-

-

Electron Transport Layer (ETL) Deposition:

-

Deposit a compact layer of SnO₂ by spin-coating the nanoparticle ink onto the cleaned FTO substrate.

-

Anneal the substrates at 150°C for 30 minutes.

-

-

Perovskite Layer Deposition:

-

Prepare the 3D perovskite precursor solution (e.g., FAPbI₃ in a DMF:DMSO solvent mixture).

-

Prepare a separate stock solution of this compound in a suitable solvent.

-

Add a specific molar percentage of the s-BACl solution to the 3D perovskite precursor solution. The optimal concentration needs to be determined experimentally.

-

Spin-coat the mixed 2D/3D perovskite solution onto the SnO₂ layer. A two-step spin program is often used (e.g., 1000 rpm for 10s followed by 4000-6000 rpm for 30s).

-

During the second step of the spin-coating, dispense an antisolvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.

-

Anneal the perovskite film on a hotplate at a temperature typically between 100°C and 150°C for 10-60 minutes.

-

-

Hole Transport Layer (HTL) Deposition:

-

Prepare the Spiro-OMeTAD solution, typically containing additives like Li-TFSI and tBP.

-

Spin-coat the HTL solution onto the perovskite layer.

-

Allow the film to oxidize in air overnight in a desiccator.

-

-

Top Electrode Deposition:

-

Deposit the metal top electrode (e.g., 80-100 nm of gold or silver) by thermal evaporation through a shadow mask.

-

Visualizations

The following diagrams illustrate the key processes and relationships in the fabrication and function of 2D/3D perovskite solar cells using this compound.

Caption: Workflow for fabricating a 2D/3D perovskite solar cell.

Caption: Energy level diagram of a 2D/3D perovskite solar cell.

Conclusion

This compound is a promising spacer cation for the development of stable and efficient perovskite solar cells. Its role in forming 2D/3D heterostructures provides a viable pathway to overcome the stability challenges of conventional 3D perovskites. The provided protocols offer a foundation for researchers to explore the potential of s-BACl and other bulky organic cations in advancing perovskite photovoltaic technology. Further optimization of precursor compositions, deposition techniques, and annealing conditions is crucial to fully realize the benefits of this approach.

References

- 1. www-herz.physics.ox.ac.uk [www-herz.physics.ox.ac.uk]

- 2. prod-ms-be.lib.mcmaster.ca [prod-ms-be.lib.mcmaster.ca]

- 3. rsc.org [rsc.org]

- 4. Highly efficient and stable 2D-3D perovskite solar cells fabricated by interfacial modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Efficient ambient-air-stable solar cells with 2D–3D heterostructured butylammonium-caesium-formamidinium lead halide perovskites [ideas.repec.org]

Application Notes and Protocols for sec-Butylammonium Chloride Perovskite Film Fabrication via Spin Coating

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the fabrication of high-quality sec-butylammonium chloride ((s-BA)₂PbCl₄) perovskite thin films using a solution-based spin coating method. This protocol is designed to serve as a comprehensive guide for researchers in materials science and related fields.

Introduction

Two-dimensional (2D) Ruddlesden-Popper perovskites have garnered significant attention due to their enhanced environmental stability compared to their 3D counterparts. The use of bulky organic cations, such as sec-butylammonium, acts as a spacer between the inorganic lead chloride layers, imparting a layered crystal structure. This application note details a reproducible spin coating protocol for the deposition of uniform (s-BA)₂PbCl₄ perovskite films, a critical step for the fabrication of various optoelectronic devices.

Experimental Protocols

This section outlines the necessary steps for substrate preparation, precursor solution synthesis, and the spin coating process for (s-BA)₂PbCl₄ perovskite films.

Substrate Preparation

Cleanliness of the substrate is paramount for achieving high-quality perovskite films. The following protocol is recommended for cleaning glass or indium tin oxide (ITO) coated glass substrates:

-

Sequentially sonicate the substrates in a detergent solution, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

-

Dry the substrates with a stream of nitrogen gas.

-

Treat the substrates with UV-Ozone for 15 minutes immediately before use to ensure a hydrophilic surface.

Synthesis of this compound (s-BACl)

This compound can be synthesized by reacting sec-butylamine (B1681703) with hydrochloric acid.

-

In a round bottom flask placed in an ice bath, slowly add a stoichiometric amount of hydrochloric acid to a solution of sec-butylamine in ethanol (B145695) while stirring.

-

Continue stirring for 2-4 hours at room temperature.

-

Remove the solvent using a rotary evaporator.

-

Wash the resulting white precipitate with diethyl ether and dry under vacuum at 60°C for 24 hours.

Perovskite Precursor Solution Preparation

The precursor solution for (s-BA)₂PbCl₄ is prepared by dissolving stoichiometric amounts of s-BACl and lead (II) chloride (PbCl₂) in a suitable solvent.

Table 1: Perovskite Precursor Solution Composition

| Component | Molar Ratio | Concentration (M) | Solvent (DMF:DMSO) |

| This compound (s-BACl) | 2 | 0.5 - 1.5 | 4:1 (v/v) |

| Lead (II) Chloride (PbCl₂) | 1 | 0.25 - 0.75 | 4:1 (v/v) |

Protocol:

-

Dissolve the appropriate amounts of s-BACl and PbCl₂ in a mixture of N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) (e.g., 4:1 volume ratio).

-

Stir the solution on a hotplate at 60-70°C for at least 2 hours, or until the precursors are fully dissolved, to form a clear solution.

-

Before use, filter the solution through a 0.22 µm PTFE syringe filter.

Spin Coating Protocol

The spin coating process should be carried out in an inert atmosphere (e.g., a nitrogen-filled glovebox) to minimize degradation from moisture and oxygen.

Table 2: Spin Coating Parameters

| Step | Parameter | Value | Duration (s) |

| 1 | Spin Speed | 1000 - 2000 rpm | 10 |

| 2 | Spin Speed | 4000 - 6000 rpm | 30 |

| 3 | Antisolvent Drip | - | During step 2 (e.g., at 15s) |

| 4 | Annealing Temperature | 100 - 130 °C | 10 - 30 min |

Protocol:

-

Place the cleaned substrate on the spin coater chuck.

-

Dispense an adequate amount of the perovskite precursor solution (e.g., 50-100 µL) to cover the substrate.

-

Start the two-step spin coating program as detailed in Table 2.

-

During the second high-speed step, dispense a stream of antisolvent (e.g., 100-200 µL of chlorobenzene (B131634) or toluene) onto the spinning substrate. The timing of this "antisolvent quenching" is critical for achieving uniform films.

-

After the spin coating is complete, immediately transfer the substrate to a preheated hotplate for annealing.

Visualization of Experimental Workflow

The following diagrams illustrate the key processes involved in the fabrication of this compound perovskite films.

Caption: Experimental workflow for perovskite film fabrication.

Caption: Spin coating and antisolvent quenching process.

Film Characterization

The quality of the fabricated (s-BA)₂PbCl₄ perovskite films can be assessed using various characterization techniques.

Table 3: Characterization Techniques and Expected Observations

| Technique | Purpose | Expected Observations |

| X-Ray Diffraction (XRD) | To confirm the crystal structure and phase purity. | A series of sharp diffraction peaks corresponding to the (00l) planes of the layered perovskite structure. |

| Scanning Electron Microscopy (SEM) | To investigate the film morphology, grain size, and coverage. | A uniform and pinhole-free film with well-defined grain structures. |

| UV-Vis Spectroscopy | To determine the optical absorption properties and bandgap. | A sharp absorption onset in the UV region, characteristic of the wide bandgap of 2D perovskites. |

Troubleshooting

Table 4: Common Issues and Potential Solutions

| Issue | Potential Cause | Suggested Solution |

| Pinhole formation in the film | Incomplete substrate coverage; incorrect antisolvent timing. | Increase precursor solution volume; optimize the timing and volume of the antisolvent drip. |

| Poor crystallinity | Inadequate annealing time or temperature. | Increase annealing temperature or duration incrementally. |

| Precipitation in precursor solution | Poor solubility of precursors. | Ensure the use of high-purity anhydrous solvents; increase the proportion of DMSO; ensure complete dissolution with adequate stirring and heating. |

| Film delamination | Poor substrate cleaning or surface energy mismatch. | Ensure rigorous adherence to the substrate cleaning protocol, including the UV-Ozone step. |

Application Notes and Protocols for Fabricating 2D-3D Heterostructured Perovskites with Butylammonium

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hybrid organic-inorganic perovskites have demonstrated remarkable potential in optoelectronic applications, particularly in photovoltaics. However, the long-term stability of traditional 3D perovskites remains a significant challenge, hindering their commercial viability. The formation of 2D-3D heterostructures by incorporating bulky organic cations, such as n-butylammonium (BA), has emerged as a highly effective strategy to enhance both the efficiency and stability of perovskite devices.[1][2] The butylammonium (B8472290) cations act as spacers, forming Ruddlesden-Popper phase 2D perovskite layers that can passivate the surface of the 3D perovskite, reduce defects, and protect it from environmental degradation.[3][4]

These application notes provide detailed protocols for the fabrication of 2D-3D heterostructured perovskites using butylammonium iodide (BAI), summarizing key quantitative data and offering visual guides to the experimental workflows.

Data Presentation

The incorporation of butylammonium-based 2D layers has a significant impact on the performance and stability of perovskite solar cells. The following tables summarize key performance metrics from various studies.

Table 1: Performance of 2D-3D Heterostructured Perovskite Solar Cells

| 3D Perovskite Composition | Butylammonium Source | Fabrication Method | Power Conversion Efficiency (PCE) | Enhanced Stability | Reference |

| FA0.83Cs0.17Pb(IyBr1-y)3 | n-butylammonium cations | One-step solution processing | 17.5 ± 1.3% (1.61 eV bandgap) | 80% of initial PCE after 1,000h in air | [1][2] |

| CH3NH3PbI3 (MAPbI3) | n-butylammonium iodide (BAI) | Sequential deposition | 18% | Significantly improved long-term stability | [5] |

| CsPbI3 | n-butylammonium iodide (BAI) | Ambient-printed with BAI treatment | 20.33% | Improved charge transport and stability | [6] |

| MAPbI3 | Butylammonium iodide (BAI) in THF | Annealing-free spin coating | Increased open-circuit voltage | Improved durability | [7] |

Table 2: Impact of Butylammonium Passivation on Perovskite Film Properties

| Property | Pristine 3D MAPbI3 | BAI-Passivated 3D MAPbI3 | 2D-BA2PbI4 Capped 3D MAPbI3 | Reference |

| Work Function Decrease (eV) | - | 0.158 | 0.173 | [7] |

| Conduction Band Minimum (eV) | ~3.84 | ~3.55 | ~3.44 | [7] |

| Adsorption Energy at MA vacancy (eV) | -5.519 (for MA+) | -5.925 (for BA+) | - | [7] |

Experimental Protocols

The following are detailed methodologies for fabricating 2D-3D heterostructured perovskite films.

Protocol 1: One-Step Solution Processing for 2D-3D Heterostructures

This method involves adding the butylammonium salt directly into the 3D perovskite precursor solution.

Materials:

-

Formamidinium iodide (FAI)

-

Cesium iodide (CsI)

-

Lead iodide (PbI2)

-

Lead bromide (PbBr2)

-

n-butylammonium iodide (BAI)

-

Anhydrous dimethylformamide (DMF)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Chlorobenzene (antisolvent)

-

ITO-coated glass substrates

Procedure:

-

Substrate Preparation: Clean ITO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol (B130326) in an ultrasonic bath for 15 minutes each. Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes.

-

Precursor Solution Preparation:

-

Prepare a mixed-cation, mixed-halide 3D perovskite precursor solution. For a FA0.83Cs0.17Pb(IyBr1-y)3 composition, dissolve FAI, PbI2, CsI, and PbBr2 in a mixed solvent of DMF:DMSO (e.g., 4:1 v/v).

-

Prepare a stock solution of BAI in DMF.

-

Add a specific volume of the BAI stock solution to the 3D perovskite precursor solution to achieve the desired molar ratio of BA cations. The optimal amount of BAI needs to be determined experimentally.[1]

-

-

Film Deposition:

-

Spin-coat an electron transport layer (e.g., SnO2) onto the prepared ITO substrates and anneal.

-

Transfer the substrates into a nitrogen-filled glovebox.

-

Spin-coat the 2D-3D perovskite precursor solution onto the electron transport layer. A typical two-step spin-coating program is 1000 rpm for 10s followed by 4000-6000 rpm for 30s.

-

During the second step of spin-coating, dispense an antisolvent (e.g., chlorobenzene) onto the spinning substrate.

-

-

Annealing: Anneal the perovskite film on a hotplate. A typical annealing temperature is 100-150°C for 10-60 minutes.

-

Device Completion: Deposit a hole transport layer (e.g., Spiro-OMeTAD) and a metal back contact (e.g., gold or silver) via spin-coating and thermal evaporation, respectively.

Protocol 2: Sequential Deposition for 2D Capping Layer Formation

This method involves forming the 3D perovskite film first, followed by a surface treatment with a butylammonium salt solution.

Materials:

-

Lead iodide (PbI2)

-

Methylammonium iodide (MAI)

-

n-butylammonium iodide (BAI)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Anhydrous isopropanol (IPA)

-

Substrates with an electron transport layer

Procedure:

-

PbI2 Deposition:

-

Dissolve PbI2 in DMF (e.g., 1 M solution).

-

Spin-coat the PbI2 solution onto the substrate and anneal at a moderate temperature (e.g., 70°C) for a few minutes to remove the solvent.

-

-

Conversion to 3D Perovskite:

-

Prepare a solution of MAI in IPA (e.g., 10 mg/mL).

-

Immerse the PbI2-coated substrate in the MAI solution or spin-coat the MAI solution onto the PbI2 film.

-

Anneal the film at 100-150°C to form the 3D MAPbI3 perovskite.

-

-

2D Capping Layer Formation:

-

Prepare a dilute solution of BAI in IPA (e.g., 1-5 mg/mL).

-

Spin-coat the BAI solution onto the cooled 3D perovskite film.

-

Anneal the film again, typically at a lower temperature (e.g., 100°C) for a short duration (e.g., 5-10 minutes) to promote the formation of the 2D BA2PbI4 capping layer.

-

Protocol 3: Annealing-Free Fabrication using Tetrahydrofuran (THF)

This protocol leverages solvent properties to achieve surface passivation and 2D layer formation without a final high-temperature annealing step.[3][7]

Materials:

-

Methylammonium lead iodide (MAPbI3) single crystal or pre-synthesized powder

-

n-butylammonium iodide (BAI)

-

Tetrahydrofuran (THF)

-

Substrates

Procedure:

-

Precursor "Solution" Preparation:

-

THF is a poor solvent for MAPbI3 but readily dissolves BAI.

-

Create a saturated or near-saturated solution of MAPbI3 in a suitable solvent, or use a pre-synthesized single crystal.

-

Prepare a separate solution of BAI in THF.

-

-

Film Deposition:

-

For a single-crystal-based film, a solution of BAI in THF can be drop-casted or spin-coated onto the surface of the MAPbI3 crystal.[7]

-

Alternatively, for a polycrystalline film, prepare a precursor ink by mixing MAPbI3 powder with a solution of BAI in THF.

-

Spin-coat the precursor ink onto the substrate. The BAI will be in solution while the MAPbI3 remains largely as solid particles. The THF facilitates the surface interaction and formation of the 2D layer.

-

-

Drying: Allow the film to dry at room temperature or with gentle heating (e.g., < 70°C) to remove the THF. No high-temperature annealing is required.

Visualizations

Experimental Workflows

Caption: Workflow for one-step fabrication of 2D-3D perovskites.

Caption: Workflow for sequential deposition of 2D on 3D perovskites.

Structure and Energy Level Diagram

Caption: Schematic of the 2D-3D heterostructure and energy levels.

References

- 1. www-herz.physics.ox.ac.uk [www-herz.physics.ox.ac.uk]

- 2. Efficient ambient-air-stable solar cells with 2D–3D heterostructured butylammonium-caesium-formamidinium lead halide perovskites [ideas.repec.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Manipulating the Formation of 2D/3D Heterostructure in Stable High-Performance Printable CsPbI3 Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Application of Sec-Butylammonium Chloride in Biofuel Production: A Detailed Overview

Introduction

The quest for sustainable and renewable energy sources has propelled research into the efficient conversion of lignocellulosic biomass into biofuels. A critical bottleneck in this process is the recalcitrant nature of biomass, primarily due to the complex structure of lignin (B12514952), which encumbers the enzymatic hydrolysis of cellulose (B213188) into fermentable sugars. Ionic liquids (ILs), with their unique properties as "green solvents," have emerged as a promising technology for biomass pretreatment. Among these, sec-butylammonium chloride, a protic ionic liquid, presents a potentially cost-effective and efficient option for delignification and enhancing the accessibility of cellulose for biofuel production. This document provides detailed application notes and protocols for the use of this compound in the pretreatment of lignocellulosic biomass, specifically targeting researchers, scientists, and professionals in the field of biofuel development.

Application Notes

This compound's primary role in biofuel production is as a pretreatment solvent to fractionate lignocellulosic biomass. Its application is centered on the disruption of the complex lignin-carbohydrate network, leading to increased porosity and surface area of the cellulosic fraction. This enhanced accessibility significantly improves the efficiency of subsequent enzymatic saccharification, a crucial step in the production of bioethanol and other biofuels.

Mechanism of Action:

While direct studies on this compound are limited, the mechanism is believed to be analogous to other protic and ammonium-based ionic liquids. The process involves:

-

Lignin Solubilization: The ionic liquid selectively dissolves lignin and, to some extent, hemicellulose from the biomass matrix.

-

Cellulose Swelling: The treatment causes the swelling of cellulose fibers, which reduces their crystallinity and increases the surface area available for enzymatic attack.

-

Fractionation: After the pretreatment, the cellulose-rich solid fraction can be separated from the lignin- and hemicellulose-rich liquid fraction.

Advantages of this compound:

-